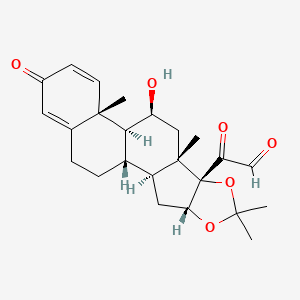

Desonide glyoxal

Description

Properties

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,12,15-17,19-20,27H,5-6,10-11H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMXOZSBCMOIEF-LECWWXJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57171-18-3 | |

| Record name | Desonide glyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057171183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESONIDE GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT94UG7TT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Desonide Glyoxal Formation Mechanisms

The formation of Desonide (B1670306) Glyoxal (B1671930) is primarily a result of the oxidative degradation of the parent desonide molecule. This process involves specific chemical changes to the steroid's core structure, often influenced by catalytic agents present within the formulation.

Oxidative Degradation Pathways of Desonide Leading to the Glyoxal Moiety

The principal pathway for the formation of Desonide Glyoxal involves the oxidation of the C-21 primary alcohol on the desonide steroid core. This compound is chemically identified as 11β-Hydroxy-16α,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al, and is also referred to as Desonide-21-aldehyde. synzeal.comveeprho.com

The transformation begins with the oxidation of the hydroxyl group (-CH₂OH) at the C-21 position to an aldehyde group (-CHO). This reaction converts the α-ketol side chain of desonide into an α-keto aldehyde moiety. This structure, containing adjacent carbonyl groups (at C-20 and C-21), is characteristic of a glyoxal-type compound. Studies on similar corticosteroids, such as triamcinolone (B434) acetonide, have shown that the formation of a 21-aldehyde is a primary degradation event. nih.gov Further oxidation of this aldehyde can lead to the cleavage of the side chain, resulting in the formation of a C-17-carboxylic acid, which has been identified as a major degradation product of desonide in certain formulations. nih.govnih.govresearchgate.net

Table 1: Chemical Transformations at the C-21 Position of Desonide

| Initial Structure (Desonide) | Transformation | Intermediate/Primary Product (this compound) | Secondary Product |

|---|

Catalytic Influences on Glyoxal Formation (e.g., Metal-Ion Catalysis)

The oxidation of corticosteroids is often not a spontaneous process but is catalyzed by external factors, particularly trace metal ions. Research on related steroids has demonstrated that trace metal impurities present in buffer reagents or extracted from excipients can be catalytically involved in degradation. researchgate.net

For instance, studies on triamcinolone acetonide degradation in ointment formulations revealed that the oxidation to its 21-aldehyde was catalyzed by trace metals. nih.gov These metal ions were found to be extracted from excipients like lanolin and petrolatum by propylene (B89431) glycol, another component of the formulation. This created a localized environment within the propylene glycol phase where both the steroid and the catalytic metals were concentrated, thereby accelerating the degradation rate. nih.gov Similarly, the Fenton reaction, which involves iron ions (Fe²⁺) and hydrogen peroxide, is a well-known pathway for generating oxidative species that can degrade organic molecules, including carbohydrates, to form glyoxal. nih.gov It is highly probable that similar metal-ion-catalyzed mechanisms contribute to the formation of this compound in pharmaceutical products.

Influence of Pharmaceutical Excipients on this compound Generation Kinetics

Pharmaceutical excipients, while intended to be inert, can significantly impact the stability of the active pharmaceutical ingredient (API). lu.se Their properties can either stabilize the drug or accelerate its degradation. In the context of desonide, excipients can influence glyoxal formation through several mechanisms.

Acidic or alkaline excipients can alter the microenvironmental pH, which can affect the rate of oxidative reactions. nih.gov For example, desonide has been shown to be more susceptible to degradation in a basic medium. tandfonline.com A patent for a desonide cream indicates that the inclusion of an acid regulator as a stability enhancer significantly improves high-temperature stability and inhibits the formation of impurities. google.com

The choice of preservatives and solvents also plays a crucial role. One study demonstrated that replacing preservatives like methylparaben and propylparaben (B1679720) with benzyl (B1604629) alcohol or sorbic acid improved the photostability of a desonide preparation. google.com As noted previously, excipients like propylene glycol can act as a solvent that concentrates both the drug and catalytic metals from other ingredients, such as petrolatum or lanolin, thereby increasing the rate of oxidation. nih.gov The hygroscopicity of an excipient can also be a factor, as the presence of water can be critical for certain degradation pathways. nih.gov

Table 2: Potential Influence of Excipient Classes on Desonide Degradation

| Excipient Class | Example | Potential Influence on this compound Formation |

|---|---|---|

| Ointment Bases | Petrolatum, Lanolin | Source of trace metal ions that can catalyze oxidation. nih.gov |

| Solvents/Humectants | Propylene Glycol | Can concentrate API and catalytic metals, accelerating degradation. nih.gov |

| pH Modifiers | Citric Acid, Potassium Bicarbonate | Can stabilize the formulation by maintaining an optimal pH, inhibiting impurity formation. google.com |

| Preservatives | Parabens, Benzyl Alcohol | Choice of preservative can affect photo- and chemical stability. google.com |

| Antioxidants | Butylhydroxyanisole (BHA) | Found to be unable to prevent the photolysis of desonide. nih.gov |

Investigation of Photodegradation and Thermodegradation Pathways in Glyoxal Formation

Desonide is susceptible to degradation upon exposure to both light and heat. These environmental stressors can provide the energy needed to initiate and propagate the oxidative reactions that lead to the formation of this compound.

Studies have confirmed that desonide is unstable when exposed to UVA radiation. nih.govnih.gov The photodegradation of a desonide lotion was found to follow second-order kinetics, with 90% of the initial concentration lost in just 1.58 hours under specific experimental conditions. tandfonline.com Interestingly, common antioxidants such as ascorbic acid, BHA, and α-tocopherol were not effective at preventing this photolytic degradation. nih.gov However, the addition of a UV-absorbing agent, benzophenone-3, was shown to significantly enhance the photostability of desonide in a hair solution, with approximately 98% of the drug remaining after 15 hours of direct UVA exposure. nih.govnih.gov

Thermodegradation, or degradation due to heat, is also a concern. Stability studies often involve accelerated conditions at elevated temperatures (e.g., 40°C or 60°C) to predict long-term stability. tandfonline.comajrconline.org The use of a stability enhancer in a desonide cream was shown to improve its stability at high temperatures, highlighting the molecule's sensitivity to heat. google.com Both photodegradation and thermodegradation often proceed via oxidative pathways, making it highly likely that these conditions contribute to the generation of this compound.

Table 3: Summary of Desonide Degradation Under Light and Heat

| Study Type | Formulation | Condition | Key Finding | Reference |

|---|---|---|---|---|

| Photodegradation | Lotion | UVA Radiation (352 nm) | Follows second-order kinetics; t₉₀% of 1.58 hours. | tandfonline.com |

| Photodegradation | Hair Solution | UVA Radiation | Antioxidants ineffective; 0.3% Benzophenone-3 provided significant protection. | nih.govnih.gov |

| Forced Degradation | Solution | 60°C (Acid, Alkali, H₂O₂) | Degradation observed under all stress conditions, especially basic and oxidative. | ajrconline.org |

Comparative Analysis of Degradation Products Across Desonide Formulations

The type and quantity of degradation products, including this compound, can vary significantly depending on the pharmaceutical formulation. The unique combination of excipients in creams, ointments, lotions, and gels creates different chemical microenvironments that influence degradation pathways. drugs.com

In an ointment formulation, a major degradation product was identified as the C-17-carboxylic acid, which is a secondary product resulting from the initial formation of the 21-aldehyde (this compound). nih.govresearchgate.net Ointments, often containing occlusive bases like petrolatum, may be more prone to certain types of oxidative degradation due to the potential presence of catalytic metal ion impurities. nih.gov

In contrast, a study comparing a desonide ointment to a lipid-core nanocapsule formulation suggested that the nanocapsules offered better protection against degradation. researchgate.net Formulations like lotions and hair solutions have demonstrated significant susceptibility to photodegradation. tandfonline.comnih.gov Creams, which are typically oil-in-water or water-in-oil emulsions, contain a complex mix of aqueous and lipid phases, emulsifiers, preservatives, and pH modifiers, all of which can interact and affect the stability of desonide. google.com Therefore, the degradation profile of desonide is not uniform but is highly dependent on the vehicle in which it is formulated.

Table 4: Degradation Products in Different Desonide Formulations

| Formulation | Primary Degradation Pathway Noted | Key Degradation Product(s) Identified/Discussed | Reference |

|---|---|---|---|

| Ointment | Oxidative Cleavage | C-17-carboxylic acid (secondary to 21-aldehyde) | nih.govresearchgate.net |

| Lotion | Photodegradation | Unspecified degradation products | tandfonline.com |

| Hair Solution | Photodegradation | Unspecified degradation products | nih.gov |

| Cream | Thermodegradation | General impurities inhibited by stabilizer | google.com |

Advanced Analytical Methodologies for Desonide Glyoxal Characterization and Quantification

Chromatographic Techniques for Resolution and Detection of Desonide (B1670306) Glyoxal (B1671930) Impurities

Chromatographic techniques are fundamental in the separation and analysis of complex mixtures, making them indispensable for impurity profiling of active pharmaceutical ingredients (APIs). For Desonide and its related compounds, including Desonide glyoxal, various chromatographic methods have been developed and validated to ensure the quality and safety of the drug product.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of Desonide, enabling the separation and quantification of Desonide from its impurities. The development of a robust, stability-indicating HPLC method is crucial for resolving Desonide from potential degradation products, including the photodegradation impurity that may overlap with the main peak in standard pharmacopeial methods. researchgate.net

Method development often involves a systematic approach to optimize chromatographic conditions. For instance, replacing phosphoric acid with sodium dihydrogen phosphate (B84403) in the mobile phase has been shown to improve the separation of a photodegradation impurity from the Desonide peak, while also enhancing column efficiency and sensitivity. sci-hub.se The concentration of the salt in the mobile phase is a critical parameter that is carefully optimized to achieve the best resolution. sci-hub.se

Validation of the HPLC method is performed in accordance with the International Conference on Harmonisation (ICH) guidelines, encompassing specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. researchgate.netnih.gov The specificity of the method ensures that the analytical signal is solely from the analyte of interest, without interference from excipients or other impurities. sci-hub.se

Table 1: Exemplary HPLC Method Parameters for Desonide Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenomenex Kinetex C8 (4.6 mm × 150 mm, 2.6 μm) researchgate.netnih.gov | Altima C18 (100 x 4.6 mm, 5µm) ajrconline.org |

| Mobile Phase | A: Sodium dihydrogen phosphate solution B: Acetonitrile (B52724) sci-hub.se | Potassium dihydrogen phosphate buffer (pH 4.8) and acetonitrile (45:55 v/v) ajrconline.org | | Flow Rate | Not Specified | 1 ml/min ajrconline.org | | Detection | Not Specified | 240 nm ajrconline.org | | LOD | 0.75–4.5 µg mL⁻¹ for Desonide and nine impurities sci-hub.se | 0.040 µg/ml for Desonide ajrconline.org | | LOQ | 4.5–22.5 µg mL⁻¹ for Desonide and nine impurities sci-hub.se | 0.121 µg/ml for Desonide ajrconline.org | | Linearity (r²) | 0.9996 for Desonide researchgate.net | Proportional in the range 2.5-15 µg/ml ajrconline.org | | Accuracy (Recovery) | 93.1–105.1% for nine impurities sci-hub.se | 100% mean recovery ajrconline.org |

Application of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Impurity Profiling and Structural Confirmation

For a more in-depth understanding of the impurity profile of Desonide, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool. scirp.org This technique offers higher resolution, sensitivity, and speed compared to conventional HPLC. The coupling with mass spectrometry provides structural information, enabling the definitive identification of impurities. scirp.org

In the analysis of Desonide and its degradation products, UPLC-MS/MS is employed to characterize unknown impurities that may form during stability studies or forced degradation experiments. scirp.orgresearchgate.net The use of a two-dimensional liquid chromatography (2D LC) system coupled to a high-resolution ion trap/time-of-flight mass spectrometer (IT-TOF MS) has been reported for the characterization of four degradation impurities in Desonide cream. researchgate.netnih.gov This advanced setup can overcome the incompatibility of non-volatile mobile phases (often used in quality control HPLC methods) with mass spectrometry by utilizing a second dimension with a volatile mobile phase. researchgate.netnih.gov

The structural elucidation of impurities is achieved by analyzing their fragmentation patterns in the mass spectrometer. scirp.org Desonide itself is known to be susceptible to degradation under both acidic and basic conditions, leading to the formation of specific degradants. scirp.org

Table 2: UPLC-MS/MS Method Parameters for Desonide Impurity Characterization

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| UPLC Column | Acquity UPLC BEH C18 (1.7 µm, 3 × 100 mm) scirp.org | Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 μm) (Second Dimension) researchgate.netnih.gov |

| Mobile Phase A | 0.01 M Ammonium formate (B1220265) buffer (pH 4.48) scirp.org | Volatile salt mobile phase researchgate.netnih.gov |

| Mobile Phase B | Methanol (B129727):Acetonitrile (20:80 v/v) scirp.org | Not Specified |

| Ionization Mode | Not Specified | Positive mode of electrospray ionization researchgate.netnih.gov |

| Mass Spectrometer | TQD mass spectrometer scirp.orgresearchgate.net | High-resolution ion trap/time-of-flight mass spectrometry (IT-TOF MS) researchgate.netnih.gov |

Utilization of High-Performance Thin-Layer Chromatography (HPTLC) for Degradation Product Analysis

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of Desonide and its degradation products. researchgate.net This technique is particularly useful for stability-indicating assays, where the goal is to separate the active ingredient from its degradation products.

For the analysis of Desonide, a method using pre-coated HPTLC aluminum plates with silica (B1680970) gel 60 F254 as the stationary phase has been developed. researchgate.net The mobile phase, a mixture of ethyl acetate, n-hexane, and glacial acetic acid, is optimized to achieve good separation and compact bands. researchgate.net Densitometric scanning at a specific wavelength allows for the quantification of the separated compounds. researchgate.net

The method is validated according to ICH guidelines and has been shown to effectively resolve Desonide from its degradation products formed under various stress conditions such as acid, alkali, oxidation, and photodegradation. researchgate.net

Table 3: HPTLC Method Parameters for Desonide Degradation Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Pre-coated HPTLC aluminum plates with silica gel 60 F254 researchgate.net |

| Mobile Phase | Ethyl acetate: n-hexane: glacial acetic acid (7:3:0.1, v/v/v) researchgate.net |

| Detection Wavelength | 253 nm researchgate.net |

| Retention Factor (Rf) of Desonide | 0.48 ± 0.02 researchgate.net |

| Concentration Range | 200–1200 ng/band researchgate.net |

| Correlation Coefficient (r²) | 0.9980 researchgate.net |

Spectroscopic Approaches for Comprehensive Structural Elucidation of this compound

While chromatographic techniques excel at separating components of a mixture, spectroscopic methods are paramount for the definitive structural elucidation of isolated impurities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical and Connectivity Assignments

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of an unknown compound with high accuracy. mdpi.com For an impurity like this compound, HRMS would provide a precise mass measurement, which, in conjunction with other analytical data, helps to confirm its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument allow for the detailed analysis of fragmentation pathways. nih.govnih.gov By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is possible to deduce the structure of the original molecule. The fragmentation pattern of this compound would be compared to that of the parent drug, Desonide, to identify the structural modifications. For instance, the fragmentation of the glyoxal side chain would produce characteristic neutral losses and fragment ions, providing definitive evidence for its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. biomedscidirect.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint". biomedscidirect.com The identification of characteristic absorption bands in the FTIR spectrum of this compound allows for the confirmation of its key functional groups.

The molecular structure of this compound contains several functional groups that exhibit characteristic infrared absorptions. These include carbonyl (C=O) groups from the aldehyde and ketone functionalities, hydroxyl (O-H) groups, carbon-carbon double bonds (C=C) within the steroid nucleus, and carbon-oxygen (C-O) single bonds. The precise wavenumbers of these absorption bands can be influenced by the molecular environment. libretexts.org

Detailed analysis of the FTIR spectrum of this compound reveals specific peaks corresponding to these functional groups. The presence of aldehyde and ketone carbonyl groups is typically observed in the region of 1685-1740 cm⁻¹. libretexts.org The hydroxyl group gives rise to a broad absorption band, usually in the range of 3200-3600 cm⁻¹. The carbon-carbon double bond stretching vibrations are expected to appear around 1600-1680 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200 - 3600 (Broad) |

| C=O (Aldehyde) | 1720 - 1740 |

| C=O (Ketone) | 1705 - 1725 |

| C=C (Alkene) | 1600 - 1680 |

| C-O (Alcohol/Ether) | 1050 - 1260 |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 |

Note: The exact peak positions can vary based on the sample preparation and the specific instrumentation used.

Methodological Validation Parameters for this compound Assays

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. jddtonline.info For the quantification of this compound, particularly in the context of pharmaceutical quality control, a comprehensive validation process is mandated by regulatory authorities. This process evaluates several key parameters to demonstrate that the method is suitable for routine use. jddtonline.info The primary validation parameters include selectivity, linearity, precision, accuracy, and robustness.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte of interest, in this case, this compound, in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, and excipients. nih.gov The method must demonstrate that it can provide a response that is solely attributable to this compound without interference from these other substances.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards of known concentrations and determining the correlation coefficient (r) of the calibration curve, which should ideally be close to 1.0. researchgate.net

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. jddtonline.info It is usually assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by performing the analysis in a short period of time by the same analyst with the same equipment, while intermediate precision is assessed by varying conditions such as the day of analysis, the analyst, or the equipment. The precision is typically expressed as the relative standard deviation (RSD) of the results.

Accuracy represents the closeness of the test results obtained by the method to the true value. jddtonline.info It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The accuracy is expressed as the percentage of the analyte recovered by the assay.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a high-performance liquid chromatography (HPLC) method, these variations might include changes in the mobile phase composition, flow rate, column temperature, and pH of the mobile phase. The evaluation of robustness is crucial to ensure that the method is reliable and transferable between different laboratories and instruments.

Table 2: Summary of Methodological Validation Parameters and Typical Acceptance Criteria for this compound Assays

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of this compound. |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r) ≥ 0.999. |

| Precision | Closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| Accuracy | Closeness of the measured value to the true value. | Recovery between 98.0% and 102.0%. |

| Robustness | Capacity to remain unaffected by small variations in method parameters. | System suitability parameters remain within acceptable limits. |

Note: The acceptance criteria can vary depending on the specific application and regulatory requirements.

Stability Assessment of Desonide and the Accumulation Profile of Desonide Glyoxal

Forced Degradation Studies: Inducing and Characterizing Desonide (B1670306) Glyoxal (B1671930) Formation

Forced degradation, or stress testing, is an essential practice in pharmaceutical development to understand the chemical behavior of a drug substance under harsh conditions. researchgate.net These studies help to elucidate degradation pathways and identify potential degradants that could form during storage. researchgate.net Desonide has been subjected to forced degradation under acidic, alkaline, and oxidative conditions, all of which can lead to the formation of degradation products. researchgate.netresearchgate.net

When subjected to acidic conditions, Desonide undergoes degradation. Studies have shown that Desonide is sensitive to acid degradation, with Desonide-21-dehydro being a major known acid degradant. scirp.org The formation of Desonide glyoxal under acidic stress is a result of the cleavage of the side chain of the Desonide molecule. Research indicates that Desonide is susceptible to degradation under acid hydrolysis, which can lead to the formation of various impurities. scirp.orgscispace.com

Table 1: Summary of Acid-Induced Degradation Findings

| Stress Condition | Key Observations | Reference |

|---|---|---|

| Acid Hydrolysis | Desonide found to be sensitive to acid degradation. | scirp.org |

| Acidic Environment | Desonide-21-dehydro identified as a major known acid degradant. | scirp.org |

In alkaline, or basic, conditions, Desonide also demonstrates instability. A significant degradation product formed under alkaline stress is 16-Alpha-Hydroxy prednisolone (B192156). scirp.org The alkaline environment facilitates the degradation of Desonide, and similar to acid hydrolysis, can result in the formation of impurities. scirp.org One study noted that a novel degradation product forms rapidly under mild alkaline conditions at room temperature. researchgate.net

Table 2: Summary of Alkaline-Induced Degradation Findings

| Stress Condition | Key Observations | Reference |

|---|---|---|

| Base Hydrolysis | Desonide is sensitive to base degradation. | scirp.org |

| Alkaline Environment | 16-Alpha-Hydroxy prednisolone identified as a major known base degradant. | scirp.org |

| Mild Alkaline Conditions | A novel impurity forms rapidly at room temperature. | researchgate.net |

Oxidative stress represents a significant degradation pathway for corticosteroids. The major degradation product of Desonide in a pharmaceutical ointment has been identified as the C-17-carboxylic acid, which results from the oxidative cleavage of the alpha-ketol group of Desonide with alkaline hydrogen peroxide. nih.gov this compound is another product of oxidative degradation. synzeal.comnih.gov Studies have been conducted using hydrogen peroxide to induce oxidation, confirming Desonide's susceptibility to this type of degradation. researchgate.netresearchgate.net

Table 3: Summary of Oxidative Degradation Findings

| Stress Condition | Key Observations | Reference |

|---|---|---|

| Oxidative Cleavage | Forms C-17-carboxylic acid in the presence of alkaline hydrogen peroxide. | nih.gov |

| Oxidation | Desonide is susceptible to oxidative degradation. | researchgate.netresearchgate.net |

| Oxidative Degradation | Leads to the formation of this compound. | synzeal.comnih.gov |

Long-Term and Accelerated Stability Testing of Desonide Active Pharmaceutical Ingredients (APIs) and Formulations

To establish a product's shelf life and storage conditions, long-term and accelerated stability studies are conducted on both the API and the final pharmaceutical formulation. nih.gov These studies monitor the increase of impurities over time. For instance, in an accelerated stability study of a Desonide hair solution, the drug content decreased over a 70-day period, with the final residual content being 94.13% in a stabilized formulation and 88.33% in an unstabilized one. nih.gov The stability of Desonide has been evaluated in various formulations, including creams and lotions, with a focus on controlling impurity formation. scirp.orggoogle.comgoogle.com The stability of Desonide stock solutions and samples in receptor fluid has also been confirmed for specific time periods and temperatures. researchgate.netbenthamscience.com

Kinetic Modeling of this compound Formation Rates under Defined Stress Conditions

Kinetic modeling is a powerful tool used to predict the rate of degradation of a drug substance under various conditions. nih.govresearchgate.netmdpi.commdpi.com For corticosteroids, understanding the kinetics of degradation is crucial for ensuring product quality. In the case of Desonide, studies have shown that its degradation in a hair lotion formulation can be described by first-order kinetics. researchgate.net After 15 hours of exposure to UVA light, the residual Desonide content was approximately 39%. researchgate.net The degradation of Desonide has been found to be pH-dependent, following first-order kinetics under both acidic and alkaline hydrolysis. scispace.com By modeling the rate of this compound formation, formulators can better predict the long-term stability of the product and establish appropriate control strategies.

Strategies for Impurity Control and Mitigation of Desonide Glyoxal

Process Chemistry Modifications to Minimize Inherent Glyoxal (B1671930) Generation During Synthesis

The formation of Desonide (B1670306) glyoxal is often linked to oxidative side reactions occurring during the synthesis of Desonide. A primary strategy for impurity control is to optimize the synthetic process to prevent its formation. pharmatimesofficial.com This involves a deep understanding of the reaction mechanism and the factors that promote the generation of this specific impurity.

Corticosteroids with a 20-keto-21-hydroxyl side chain can undergo autooxidation, particularly under alkaline conditions. researchgate.net The mechanism likely involves the formation of an enolate at the 21-position, which is then oxidized by molecular oxygen. researchgate.net This oxidative cleavage can lead to the formation of aldehyde impurities like the glyoxal.

Key process modifications to minimize Desonide glyoxal include:

pH Control: Maintaining strict control over the pH during relevant synthetic steps can prevent the base-catalyzed enolization that precedes oxidation. researchgate.net

Oxygen Exclusion: Since the degradation pathway involves molecular oxygen, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidative impurities. researchgate.net

Temperature and Reaction Time Optimization: Overheating or prolonged reaction times can increase the rate of side reactions. grace.commdpi.com Establishing optimal temperature ranges and reaction times through process development studies is crucial. grace.commdpi.com The principles of Quality by Design (QbD) can be employed to identify critical process parameters (CPPs) that impact impurity formation and establish a robust design space for the manufacturing process. pharmatimesofficial.comgrace.com

Use of Selective Reagents: Employing highly selective reagents can ensure that the desired chemical transformation occurs efficiently, minimizing the opportunity for competing side reactions that could lead to glyoxal formation. pharmatimesofficial.com

| Process Parameter | Modification Strategy | Rationale |

| pH | Maintain neutral or slightly acidic conditions where possible. | Avoids base-catalyzed enolate formation, a key step in the oxidative degradation pathway. researchgate.net |

| Atmosphere | Conduct synthesis under an inert gas (e.g., Nitrogen, Argon). | Excludes molecular oxygen, a key reactant in the autooxidation of the corticosteroid side chain. researchgate.net |

| Temperature | Define and maintain a narrow, optimal temperature range. | Minimizes thermal degradation and the rate of impurity-forming side reactions. grace.commdpi.com |

| Reaction Time | Optimize for complete conversion of starting material without prolonged exposure to reaction conditions. | Reduces the opportunity for the product to undergo degradation after its formation. mdpi.com |

Application of Antioxidants and Stabilizers to Suppress this compound Formation

In addition to process modifications, the use of antioxidants and stabilizers can be an effective strategy to suppress the formation of oxidative impurities like this compound. google.com Antioxidants function by interrupting the degradation process, often by scavenging the free radicals that propagate oxidative chain reactions. google.comtandfonline.com

The mechanisms by which antioxidants can prevent glyoxal formation include:

Inhibition of Radical-Based Reactions: Many antioxidants can donate a hydrogen atom to quench free radicals, terminating the oxidative cascade before it can damage the API molecule. google.com

Chelation of Metal Ions: Trace metal impurities can catalyze oxidative reactions. Chelating agents can bind these metal ions, rendering them inactive. tandfonline.com

Quenching of Reactive Carbonyl Species (RCS): Some compounds can directly react with and "trap" reactive carbonyls like glyoxal, preventing them from reacting further or being present in the final API. tandfonline.comnih.gov Natural antioxidants such as polyphenols (e.g., gallic acid, resveratrol) have shown efficacy in inhibiting the formation of advanced glycation end-products (AGEs) by scavenging free radicals and trapping dicarbonyl compounds. nih.govnih.gov

| Stabilizer Type | Mechanism of Action | Examples |

| Antioxidants (Free Radical Scavengers) | Terminate oxidative chain reactions by neutralizing free radicals. google.com | Phenolic compounds, Polyphenols (Gallic Acid, Resveratrol), Vitamin E. tandfonline.comnih.govraps.org |

| Metal Ion Chelators | Bind trace metal ions that can catalyze oxidation reactions. tandfonline.com | Ethylenediaminetetraacetic acid (EDTA). |

| RCS Quenchers | Directly react with and neutralize reactive carbonyl species like glyoxal. tandfonline.com | Aminoguanidine, certain polyphenols. nih.gov |

Advanced Purification Technologies for Efficient Removal of this compound Impurities

Even with optimized synthesis and the use of stabilizers, small amounts of this compound may still be present. Therefore, efficient purification technologies are essential to ensure the final API meets stringent purity requirements. seppure.com

Commonly employed purification techniques in the pharmaceutical industry that are applicable to removing this compound include:

Crystallization/Recrystallization: This is a powerful technique for purifying crystalline solids like Desonide. pharmatimesofficial.comseppure.com Because crystals tend to form from pure compounds, impurities are often left behind in the mother liquor. youtube.com The effectiveness of crystallization depends on the impurity's tendency to be incorporated into the crystal lattice. mdpi.com Reslurrying the crystalline product can also be an effective method to wash away surface impurities. nih.govucc.ie

Chromatography: Various forms of chromatography are highly effective for separating structurally similar compounds. zeochem.com

Column Chromatography: Using a stationary phase like silica (B1680970) gel, it's possible to separate the more polar glyoxal impurity from the less polar Desonide API. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high resolution and is widely used for purifying APIs, especially for removing trace impurities. pharmatimesofficial.comzeochem.com Both normal-phase and reversed-phase chromatography can be developed for this purpose. zeochem.com Studies have demonstrated the successful use of HPLC for the analysis and isolation of Desonide and its related substances. nih.govresearchgate.netresearchgate.net

Chemical Derivatization and Extraction: For aldehyde impurities, a specific method involves forming a water-soluble bisulfite adduct. researchgate.netnih.gov By reacting the crude product with sodium bisulfite, the this compound can be converted into a charged adduct that is soluble in an aqueous layer and can be removed through extraction. The desired Desonide API remains in the organic layer. The aldehyde can later be regenerated from the aqueous layer by basification if needed for analytical purposes. researchgate.netnih.gov

| Purification Technology | Principle of Separation | Applicability to this compound |

| Recrystallization | Difference in solubility between the API and the impurity in a given solvent system. Pure API preferentially crystallizes out of solution. youtube.com | Highly effective if the glyoxal impurity has different solubility characteristics and does not co-crystallize with Desonide. mdpi.com |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) and elution with a mobile phase. researchgate.net | Effective for separating the polar glyoxal impurity from the main API. researchgate.net |

| Preparative HPLC | High-resolution separation based on differential partitioning between a stationary and a liquid mobile phase under high pressure. zeochem.com | Provides excellent separation of closely related impurities, ensuring very high purity of the final API. researchgate.net |

| Bisulfite Adduct Formation & Extraction | Chemical reaction of the aldehyde group with sodium bisulfite to form a water-soluble adduct, allowing for separation by liquid-liquid extraction. nih.gov | A specific and effective method for selectively removing aldehyde impurities like this compound. researchgate.netnih.gov |

Pharmaceutical Quality Control and Regulatory Considerations for Glyoxal Impurities in Corticosteroid APIs

A robust quality control strategy is essential for monitoring and controlling this compound. This strategy is guided by international regulatory standards, primarily from the International Council for Harmonisation (ICH). aifa.gov.itresearchgate.net

Key regulatory and quality control considerations include:

ICH Q3A(R2) Impurities in New Drug Substances: This guideline provides a framework for reporting, identifying, and qualifying impurities. europa.euich.orggmp-compliance.org It establishes thresholds above which impurities must be reported, identified (their structure determined), and qualified (their safety established). ich.orgslideshare.netikev.org For an impurity like this compound, a specification with a defined acceptance criterion would be required. ich.orgslideshare.net

Analytical Method Validation: A validated, stability-indicating analytical method, typically HPLC, is required to accurately detect and quantify this compound. fda.gov The method must be sensitive enough to measure the impurity at or below the reporting threshold. fda.gov The limit of detection (LOD) and limit of quantification (LOQ) must be appropriate for the specified limit of the impurity.

Specification Setting: The acceptance criteria for this compound in the final API specification should be established based on data from batches used in safety and clinical studies, the manufacturing process capability, and stability data. ich.orgslideshare.netfda.gov

ICH M7 Assessment and Control of Mutagenic Impurities: Aldehydes can be reactive and may require assessment for potential genotoxicity. ijdra.com The ICH M7 guideline provides a framework for identifying, categorizing, and controlling mutagenic impurities to limit potential carcinogenic risk. aifa.gov.itresearchgate.net If this compound were found to be mutagenic, much stricter controls, potentially based on a Permitted Daily Exposure (PDE), would be necessary. raps.orgaifa.gov.it

A comprehensive approach to quality control involves routine testing of API batches, stability studies to monitor for impurity formation over time, and a thorough understanding of the impurity profile of the drug substance. europa.euikev.org

| Regulatory Aspect | Requirement | Relevance to this compound |

| ICH Q3A(R2) | Report, identify, and qualify impurities based on established thresholds related to the maximum daily dose. ich.orgikev.org | Defines the limits at which this compound must be structurally characterized and its safety assessed. |

| Specification | A list of specified impurities (identified and unidentified) with defined acceptance criteria must be included in the drug substance specification. ich.orgslideshare.net | This compound must be listed as a specified impurity with an acceptance limit justified by safety data and process capability. |

| Analytical Procedure | A validated analytical procedure is required to quantify the impurity. The quantitation limit should be at or below the reporting threshold. fda.gov | A validated HPLC method is necessary to ensure accurate measurement of this compound levels in each batch of Desonide API. |

| ICH M7 | Assess impurities for mutagenic potential and establish appropriate controls to limit carcinogenic risk, often to a Threshold of Toxicological Concern (TTC). researchgate.net | Requires an assessment of this compound's potential mutagenicity, which would dictate the level of control required. |

| Stability Testing | Monitor impurity levels over time under defined storage conditions to establish a shelf life for the API. fda.gov | Determines if this compound forms as a degradation product upon storage and helps justify its acceptance criteria. |

Derivatization and Chemical Reactivity of the Glyoxal Moiety in Desonide Glyoxal

Exploration of α-Ketol Group Reactions and Transformation Products

The α-ketol group (a ketone adjacent to a hydroxyl group) of corticosteroids like desonide (B1670306) is a known site of metabolic and chemical instability. nih.gov The formation of desonide glyoxal (B1671930), or 11β-Hydroxy-16α,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-al, represents an oxidation of the C-21 hydroxyl of the parent compound. nih.govscirp.org Once formed, this α-ketoaldehyde (or glyoxal) side chain is susceptible to further reactions.

One of the primary degradation pathways for corticosteroids with a 20-keto-21-hydroxyl side chain involves oxidation. researchgate.net This process can lead to the formation of the corresponding C-17 carboxylic acid through oxidative cleavage of the C-17 side chain. nih.gov Studies on similar corticosteroids like hydrocortisone (B1673445) have shown that the degradation can proceed through the 21-aldehyde (glyoxal) intermediate, which is then further oxidized. researchgate.net This suggests that a significant transformation product of desonide glyoxal under oxidative conditions is the corresponding 17-carboxylic acid derivative.

The reactions involving the α-ketoaldehyde moiety are not limited to simple oxidation. The presence of two carbonyl groups allows for a range of reactions typical of aldehydes and ketones. These can include:

Hydration: In aqueous solutions, the aldehyde portion of the glyoxal moiety can exist in equilibrium with its hydrate (B1144303) (gem-diol) form. nih.gov

Condensation Reactions: The α-hydrogens, if present and activated, could participate in aldol-type condensation reactions. jackwestin.com

Rearrangements: Under acidic conditions, corticosteroids can undergo rearrangements, such as the Mattox rearrangement, which involves the dihydroxyacetone side chain. scirp.orgscirp.org While this compound itself doesn't have the dihydroxyacetone structure, the reactive nature of the side chain suggests potential for other acid or base-catalyzed rearrangements.

Research into the forced degradation of desonide and related corticosteroids has identified several transformation products that can arise from the instability of the side chain.

| Reactant | Reaction Type | Major Transformation Product | Reference |

| Desonide (parent compound) | Oxidative Cleavage | C-17 Carboxylic Acid Derivative | nih.gov |

| Hydrocortisone (related steroid) | Oxidative Degradation | 21-dehydrohydrocortisone (glyoxal) | researchgate.net |

| 21-dehydrohydrocortisone | Further Oxidation | 17-carboxylic acid | researchgate.net |

| α-hydroxy ketones (general) | Catalytic Oxidation | α-keto aldehydes | rsc.org |

This table is generated based on known reactions of corticosteroids and related functional groups.

Mechanisms of Adduct Formation with Biological and Chemical Species

The high reactivity of the glyoxal functional group makes this compound a potential source for the formation of covalent adducts with various biological nucleophiles, including proteins and DNA. nih.gov This reactivity is a general feature of dicarbonyl compounds, which are known to be involved in the formation of advanced glycation end-products (AGEs). nih.gov

Adduct Formation with Proteins: The primary targets for glyoxal on proteins are the nucleophilic side chains of amino acids, particularly the guanidinium (B1211019) group of arginine and the ε-amino group of lysine. The reaction with arginine can lead to the formation of hydroimidazolone adducts. nih.gov Such modifications can lead to protein cross-linking, aggregation, and inactivation of enzymes. nih.gov For example, studies have shown that glyoxal can deactivate enzymes like superoxide (B77818) dismutase through covalent modification and aggregation. nih.gov

Adduct Formation with DNA: The glyoxal moiety can also react with nucleobases in DNA. The most susceptible site is the N7 and the exocyclic N2 amino group of guanine (B1146940). creative-proteomics.comnih.gov The reaction can proceed through a Michael addition followed by cyclization to form various adducts, such as the cyclic 1,N2-glyoxal-dG adduct. scirp.orgscielo.br The formation of these adducts can distort the DNA helix, lead to mutations, and cause DNA strand breaks. scirp.orgnih.gov Research on other corticosteroids that possess the α-ketol side chain has shown that they can covalently bind to DNA, with guanine being the principal target, underscoring the reactivity of this structural feature. nih.gov

The general mechanism for adduct formation involves the nucleophilic attack by an amino group (from a protein or DNA) on one of the electrophilic carbonyl carbons of the glyoxal moiety. This is often followed by dehydration and further cyclization reactions to form stable adducts.

| Biological Molecule | Reactive Site | Potential Adduct Type | Consequence | Reference |

| Proteins | Arginine, Lysine residues | Hydroimidazolones, Schiff bases | Cross-linking, Aggregation, Enzyme Inactivation | nih.govnih.gov |

| DNA | Guanine (N2, N7) | Cyclic 1,N2-glyoxal-dG | DNA distortion, Mutations, Strand breaks | creative-proteomics.comscirp.orgnih.gov |

This table summarizes the general reactivity of the glyoxal moiety with biological macromolecules.

Stereochemical Implications of Glyoxal Formation and Subsequent Reactivity

The reactivity of the C-17 side chain in steroids is significantly influenced by the stereochemistry of the rigid tetracyclic nucleus. researchgate.net The steroid backbone is not planar, and its specific three-dimensional structure creates a sterically hindered environment that dictates the trajectory of approaching reactants.

The formation of the glyoxal moiety from the parent desonide molecule occurs at the C-17 side chain. The subsequent reactivity of this glyoxal group is subject to steric hindrance from the steroid itself. The β-face of the steroid nucleus is generally shielded by the angular methyl groups at C-10 and C-13. researchgate.net This steric bulk preferentially directs the approach of reagents, including biological macromolecules, to the less hindered α-face of the molecule.

Therefore, the formation of adducts between this compound and large molecules like enzymes or DNA is likely to be stereoselective. The orientation of the steroid nucleus relative to the reactive glyoxal side chain will control how effectively a nucleophilic site on a biological target can access the electrophilic carbonyl carbons. This stereochemical control is a fundamental aspect of steroid chemistry and pharmacology, influencing everything from receptor binding to metabolic transformations. nih.govnih.gov While specific studies on the stereochemical implications of this compound's reactivity are not prevalent, the principles of stereoselectivity in steroid reactions strongly suggest that the bulky, stereochemically defined nucleus plays a critical role in modulating the chemical behavior of its reactive side chain. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling of Desonide Glyoxal

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Desonide (B1670306) glyoxal (B1671930). Such calculations provide a foundational understanding of the molecule's intrinsic properties. For corticosteroids and their derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to achieve a balance between accuracy and computational cost. researchgate.net

The electronic structure analysis involves the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity, indicating that the molecule can be more easily excited. nih.gov

Molecular Electrostatic Potential (MEP) maps are another vital output of quantum chemical calculations. uni-muenchen.de These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netdeeporigin.com For Desonide glyoxal, the MEP would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as regions of negative potential (typically colored red), making them susceptible to electrophilic attack. Conversely, regions around hydrogen atoms would show positive potential (colored blue), indicating sites for nucleophilic attack. researchgate.netresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of the molecule's reactivity and stability. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). nih.govresearchgate.net These parameters are essential for comparing the reactivity of this compound with its parent compound, Desonide, and other related substances.

Table 1: Representative Quantum Chemical Properties for a Corticosteroid Scaffold This table presents typical data obtained from DFT calculations on corticosteroid-like molecules, as specific experimental or calculated data for this compound is not available in the cited literature. The values are illustrative of what would be expected.

| Parameter | Typical Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -6.3 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. irjweb.com |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. irjweb.com |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

| Molecular Electrostatic Potential (MEP) | Negative potential (red) around carbonyl oxygens; Positive potential (blue) around hydroxyl hydrogens. | Identifies sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net |

| Chemical Hardness (η) | ~ 2.25 eV | Measures resistance to change in electron distribution. irjweb.com |

| Electronegativity (χ) | ~ 4.05 eV | Measures the power of the molecule to attract electrons. irjweb.com |

| Electrophilicity Index (ω) | ~ 3.6 eV | Quantifies the global electrophilic nature of the molecule. nih.gov |

Molecular Dynamics Simulations to Investigate Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules like this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent. nih.govresearchgate.net

A typical MD simulation setup for this compound would involve placing the molecule in a simulation box filled with a suitable solvent, often water, to mimic physiological conditions. A force field, such as the General AMBER Force Field (GAFF) or Dreiding, would be used to describe the interatomic forces. nih.gov The system is then subjected to energy minimization, followed by a period of heating and equilibration, before a production run where data is collected. nih.gov Analysis of the resulting trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intramolecular and intermolecular hydrogen bonds.

Table 2: Representative Parameters for a Molecular Dynamics Simulation of a Corticosteroid This table outlines typical parameters for setting up an MD simulation for a molecule like this compound, based on common practices in the field.

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | GAFF (General AMBER Force Field) or Dreiding | Defines the potential energy function of the system. nih.gov |

| Solvent Model | TIP3P or SPC/E water model | Explicitly models the aqueous environment. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Temperature | 300 K | Simulates physiological temperature. nih.gov |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

| Simulation Length | 100 ns - 1 µs | Duration of the simulation to ensure adequate sampling of conformational space. nih.gov |

In Silico Prediction of Degradation Pathways and Identification of Transition States for Glyoxal Formation

The formation of this compound is a result of the degradation of the Desonide molecule, specifically through the oxidation of the dihydroxyacetone side chain at C-17. nih.gov Computational tools can be employed to predict these degradation pathways and to identify the high-energy transition states that govern the reaction rates. nih.gov

In silico degradation prediction software, such as Zeneth, utilizes a knowledge base of known chemical reactions to predict the likely degradation products of a given molecule under various stress conditions (e.g., oxidative, acidic, basic). nih.gov For Desonide, these tools would predict the oxidation of the primary alcohol at C-21 to an aldehyde, which is the key step in forming this compound. The degradation of the corticosteroid side chain can be complex, involving rearrangements and further oxidation. acs.orgacs.org

The mechanism of glyoxal formation can be investigated in greater detail by calculating the potential energy surface for the proposed reaction pathway using quantum chemical methods. This involves identifying the structures of reactants, intermediates, transition states, and products. Transition state theory can then be used to calculate the reaction rate constants from the energy barrier of the transition state. nih.gov For the oxidation of the C-21 alcohol of Desonide, the calculations would model the interaction with an oxidizing agent and map the energy changes as the C-H bond is broken and the C=O bond of the aldehyde is formed.

Table 3: Potential Degradation Reactions Leading to this compound This table summarizes plausible degradation steps for the formation of this compound from Desonide, based on general knowledge of corticosteroid degradation chemistry.

| Reaction Step | Description | Computational Approach |

|---|---|---|

| 1. Initial Oxidation | Oxidation of the C-21 primary alcohol of Desonide to an aldehyde. | Quantum chemical calculation of the reaction barrier with an oxidizing species. |

| 2. Tautomerization | Potential enol-keto tautomerism which may facilitate further reactions. | Calculation of the relative energies of tautomers. |

| 3. Identification of Transition State | Locating the highest energy point along the reaction coordinate for the C-21 oxidation. | Transition state search algorithms (e.g., QST2/QST3, Berny optimization). |

| 4. Further Oxidation (Side Reactions) | Potential over-oxidation of the glyoxal to a carboxylic acid. | Prediction using degradation pathway software and subsequent quantum chemical modeling. |

Q & A

Q. How can computational models of glyoxal aerosol chemistry inform this compound stability in particulate formulations?

- Modeling Approach : Adapt kinetic frameworks from atmospheric studies (e.g., effective Henry’s law constants, salting-in effects) to predict this compound partitioning in lipid-based or polymeric drug carriers. Key variables include pH, water activity, and surfactant concentration .

Tables for Key Data

Table 1 : HPLC Parameters for this compound Separation (USP Standard)

| Parameter | Specification | Reference |

|---|---|---|

| Column | C18, 4.6 mm × 25 cm, 5 µm | |

| Mobile Phase | Acetonitrile/water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| System Suitability | Resolution ≥2.0 |

Table 2 : Kinetic Constants for Glyoxal Reactions (Analogous to this compound)

| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| NH₄⁺-catalyzed hydration | 2 × 10⁻¹⁰ exp(1.5aNH₄⁺) | pH 7.4, 25°C | |

| Oligomerization | Kolig = 1000 | High ionic strength |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.